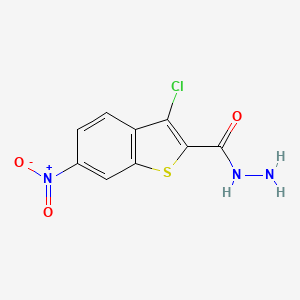

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJZTBIUABBHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394110 | |

| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-44-0 | |

| Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene nucleus is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to potent and selective modulators of various biological targets. Derivatives of benzothiophene have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3][4] The introduction of a carbohydrazide moiety at the 2-position further enhances the therapeutic potential, as this functional group is a well-known pharmacophore that can participate in numerous hydrogen bonding interactions with biological receptors.[5] This guide focuses on a specific, yet under-documented derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide , a molecule poised for exploration in medicinal chemistry due to the combined electronic effects of the chloro and nitro substituents.

Molecular Structure and Predicted Physicochemical Properties

The foundational physicochemical properties of a compound are critical in predicting its behavior in biological systems and guiding its development as a potential therapeutic agent. While extensive experimental data for this compound is not yet available in the public domain, we can infer its key properties based on its structure and data from closely related analogues.[6][7]

Table 1: Predicted Physicochemical Properties of this compound [6][8]

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O₃S | PubChem[6] |

| Molecular Weight | 271.68 g/mol | Matrix Scientific[8] |

| Monoisotopic Mass | 270.98184 Da | PubChem[6] |

| XlogP (Predicted) | 2.3 | PubChem[6] |

| SMILES | C1=CC2=C(C=C1[O-])SC(=C2Cl)C(=O)NN | PubChem[6] |

| InChI | InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) | PubChem[6] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through a multi-step process, commencing with the formation of the benzothiophene core, followed by esterification and subsequent hydrazinolysis. This pathway is inferred from established methods for the synthesis of similar benzothiophene derivatives.[5][9]

Diagram of the Proposed Synthesis Workflow

Caption: A proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for the specific target molecule.[5][10]

Step 1: Synthesis of Ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate

-

To a stirred solution of the precursor 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride in absolute ethanol (50 mL), add a few drops of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

The precipitated solid, ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate, is filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification if necessary.

Step 2: Synthesis of this compound

-

Dissolve the synthesized ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate (0.01 mol) in absolute ethanol (50 mL).

-

To this solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

The resulting solid, this compound, is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain a pure crystalline solid.

Physicochemical Characterization: An Inferential Analysis

The characterization of a novel compound is essential to confirm its structure and purity. While direct experimental data for the target molecule is unavailable, we can predict the expected spectral characteristics based on published data for structurally similar benzothiophene carbohydrazides.[5][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Table 2: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Amide) | 3300-3500 | Stretching vibrations of the N-H bonds in the hydrazide moiety.[10] |

| C=O (Amide I) | 1660-1680 | Carbonyl stretching vibration, characteristic of the amide group.[10] |

| N-H (Amide II) | 1515-1550 | N-H bending vibration. |

| C=C (Aromatic) | 1450-1600 | Stretching vibrations of the carbon-carbon bonds in the benzothiophene ring. |

| C-N | 1200-1350 | Stretching vibration of the carbon-nitrogen bond. |

| C-Cl | 700-800 | Stretching vibration of the carbon-chlorine bond. |

| NO₂ | 1500-1550 (asymmetric) and 1300-1350 (symmetric) | Stretching vibrations of the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure. The chemical shifts are predicted based on the electronic environment of the protons and carbons.

¹H NMR: The aromatic protons on the benzothiophene ring are expected to appear in the range of δ 7.0-8.5 ppm. The protons of the -NH-NH₂ group of the hydrazide will likely appear as broad singlets at a downfield chemical shift, typically above δ 9.0 ppm, and are exchangeable with D₂O.[5]

¹³C NMR: The carbonyl carbon of the hydrazide is expected to resonate at approximately δ 160-165 ppm. The carbons of the benzothiophene ring will appear in the aromatic region (δ 120-150 ppm), with their specific chemical shifts influenced by the chloro and nitro substituents.[5]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 270.98184 Da.[6] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazide moiety and other characteristic fragments of the benzothiophene core.

Potential Applications in Drug Discovery

The structural features of this compound suggest several promising avenues for investigation in drug discovery.

-

Antimicrobial Agents: Benzothiophene derivatives are known to possess significant antibacterial and antifungal activities.[3] The presence of the chloro and nitro groups can enhance this activity.

-

Anticancer Agents: The benzothiophene scaffold has been explored for the development of anticancer drugs.[4] The carbohydrazide moiety can act as a versatile handle for further derivatization to improve potency and selectivity.

-

Enzyme Inhibitors: The electron-withdrawing nature of the nitro and chloro groups may make this molecule a candidate for inhibiting specific enzymes involved in disease pathways.

Diagram of Potential Therapeutic Applications

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. This technical guide, while based on inferred data from related compounds, provides a solid foundation for its synthesis and characterization. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this promising benzothiophene derivative.

References

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.

- Functionalization and properties investigations of benzothiophene deriv

- 3,4-dichloro-1-benzothiophene-2-carbohydrazide(350997-39-6) 1 h nmr. (n.d.). ChemicalBook.

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 489.

- This compound (C9H6ClN3O3S). (n.d.). PubChem.

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Scaffolds in Medicinal Chemistry.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2021). ACS Omega, 6(4), 2998–3011.

- 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- 1765-48-6 Cas No. | 11. (n.d.).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry, 20(9), 839-854.

- 3-chloro-n'-(2-chloro-5-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide. (n.d.). Sigma-Aldrich.

- 3-chloro-1-benzothiophene-2-carbonyl chloride. (n.d.).

- 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023). RSC Advances, 13(3), 1701–1714.

- IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. (1996).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE | CAS 62524-21-4. (n.d.). Molbase.

- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules, 29(16), 3794.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(3), M1657.

- 3-chloro-6-methoxy-n'-(4-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide. (n.d.). Sigma-Aldrich.

- An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2017). Journal of Chemistry, 2017, 1-6.

- Synthesis of Pyrazole Derivatives

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C9H6ClN3O3S) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C9H6ClN3O3S | CID 3606993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 9. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

Spectral Analysis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide Derivatives: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The derivatization of this core, particularly at the 2-position with a carbohydrazide moiety, introduces a versatile handle for creating diverse chemical libraries. The specific substitution pattern of 3-chloro and 6-nitro groups on the benzothiophene ring modulates the electronic properties and biological activity of the resulting molecules. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the reactivity and spectroscopic characteristics of the entire molecule.

This guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural confirmation of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide and its derivatives. As a self-validating system, the convergence of data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides the highest level of confidence in structural assignment, a critical step in any drug discovery and development pipeline.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific bonds, causing them to vibrate at characteristic frequencies. For the this compound core, we can predict a series of distinct absorption bands.

Anticipated Spectral Features

The primary utility of FT-IR in this context is the confirmation of the carbohydrazide moiety and the nitro group.

-

N-H Stretching: The hydrazide group (-CONHNH₂) will exhibit characteristic N-H stretching vibrations, typically appearing as one or two sharp bands in the 3200-3400 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the range of 1650-1680 cm⁻¹. This is a highly reliable and intense peak.

-

N-O Stretching (Nitro Group): The nitro group (-NO₂) will display two distinct stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These are usually strong and sharp absorptions.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzothiophene ring system are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl bond will produce a stretching vibration in the fingerprint region, typically between 700-800 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this area.

An FT-IR spectrum of a closely related derivative, 2-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide, confirms these expectations, providing a tangible reference for the core structure.[3]

Data Summary: Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazide (N-H) | Stretching | 3200 - 3400 | Medium, Sharp |

| Amide (C=O) | Stretching | 1650 - 1680 | Strong, Sharp |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1570 | Strong, Sharp |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1370 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic (=C-H) | Stretching | > 3000 | Weak |

| Alkyl (C-H) | Stretching | < 3000 | Medium |

| C-Cl | Stretching | 700 - 800 | Medium to Strong |

Experimental Protocol: FT-IR Analysis (ATR Method)

-

Sample Preparation: Ensure the solid sample is dry. Place a small amount (1-2 mg) of the purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity. For a comprehensive analysis, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is often employed.[4]

¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the hydrazide protons.

-

Aromatic Protons: The benzothiophene ring has three protons. The powerful electron-withdrawing effects of the nitro group at position 6 and the chloro group at position 3 will significantly deshield these protons, shifting their signals downfield (to higher ppm values).

-

The proton at position 7 (H-7) is ortho to the nitro group and will likely be the most deshielded, appearing as a doublet.

-

The proton at position 5 (H-5) is meta to the nitro group and will appear as a doublet of doublets.

-

The proton at position 4 (H-4) is para to the nitro group and will appear as a doublet. The expected chemical shifts for these aromatic protons are generally in the range of 7.5-9.0 ppm.[1][5]

-

-

Hydrazide Protons (NH and NH₂): The amide proton (-CONH-) will typically appear as a broad singlet significantly downfield (>9.0 ppm) due to its acidic nature and hydrogen bonding capabilities. The terminal amine protons (-NH₂) will also likely appear as a broad singlet, though at a slightly more upfield position compared to the amide NH. The exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their electronic environment.

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is highly deshielded and will appear as a low-intensity signal in the 160-170 ppm range.

-

Aromatic Carbons: The carbons of the benzothiophene ring will resonate in the 110-150 ppm region.

-

Carbons directly attached to electron-withdrawing groups (C-3, C-6, and the bridgehead carbons adjacent to the sulfur and fused ring) will be significantly deshielded. The carbon bearing the nitro group (C-6) is expected to be particularly downfield.[6]

-

Carbons bearing protons can be distinguished from quaternary carbons by their higher intensity (due to the Nuclear Overhauser Effect) or by using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CONH- | > 10.0 (broad s) | - |

| -NH₂ | ~4.5-5.5 (broad s) | - |

| Aromatic H-4, H-5, H-7 | 7.8 - 8.8 (m) | - |

| C=O | - | 160 - 165 |

| C-3 (C-Cl) | - | ~125 - 130 |

| C-6 (C-NO₂) | - | ~145 - 150 |

| Other Aromatic C | - | 115 - 140 |

Note: These are predicted values. Actual values may vary based on solvent and specific derivative structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carbohydrazides due to its ability to solubilize polar compounds and slow the exchange of labile N-H protons.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks. The spectral window should be wide enough to include the downfield amide protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): If the structure is novel or the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

Conceptual Diagram: NMR Structural Elucidation

Sources

- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 2. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Biological Activity of Nitrobenzothiophene Compounds

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of nitrobenzothiophene compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and provides practical protocols for the evaluation of these promising therapeutic agents.

Introduction: The Therapeutic Potential of the Nitrobenzothiophene Scaffold

Benzothiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad pharmacological applications.[1] The introduction of a nitro group onto the benzothiophene core significantly modifies its electronic properties, enhancing its biological activity and opening avenues for diverse therapeutic applications.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This guide will delve into the chemical logic behind the design of nitrobenzothiophene derivatives, their multifaceted biological effects, and the experimental methodologies used to elucidate their therapeutic promise.

Synthetic Strategies for Biologically Active Nitrobenzothiophene Derivatives

The biological efficacy of nitrobenzothiophene compounds is intrinsically linked to their molecular architecture. The strategic placement of the nitro group and other substituents on the benzothiophene scaffold is crucial for modulating their activity.[4]

Core Synthesis Methodologies

The synthesis of the benzothiophene core typically involves intramolecular electrophilic cyclization reactions or palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[5] A common starting point for many biologically active derivatives is 3-chlorobenzo[b]thiophene-2-carboxyl chloride, which can be further modified to introduce various functional groups.[3]

Introduction of the Nitro Group and Other Key Moieties

The nitro group is a potent electron-withdrawing group that can be introduced onto the aromatic ring through electrophilic nitration.[2] The regioselectivity of this reaction is critical, as the position of the nitro group profoundly influences the compound's biological activity.[6] Further functionalization, such as the addition of aminobenzoyl, trimethoxybenzoyl, or carboxamide groups, can be achieved through standard organic synthesis protocols to enhance target specificity and potency.[5][7]

A general synthetic workflow is outlined below:

Caption: Prodrug activation of nitrobenzothiophenes in cancer cells.

Certain benzothiophene derivatives, particularly those with a 2-(3,4,5-trimethoxybenzoyl) moiety, act as potent inhibitors of tubulin polymerization. [7]By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [7][8][9]This mechanism is a cornerstone of several established anticancer drugs. [10]

Some 5-nitro-thiophene-thiosemicarbazone derivatives have been shown to exert their antitumor activity through DNA intercalation. [11]Spectroscopic and molecular modeling studies suggest that these compounds insert themselves between DNA base pairs, disrupting DNA replication and transcription. [11]This can lead to the inhibition of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of nitrobenzothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Acrylonitrile analogs of benzo[b]thiophene | Leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, SR), Colon Cancer (COLO 205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620), and others | 0.01 - >100 | [1] |

| 5-Nitro-thiophene-thiosemicarbazone derivatives | HL-60 (leukemia) | 0.5 - 1.9 µg/mL | [11] |

| Fused thiophene derivatives | HepG2 (liver), PC-3 (prostate) | 3.023 - 3.12 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the nitrobenzothiophene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [12]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Nitrobenzothiophene Compounds

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. [13][14]Nitrobenzothiophene and related nitrothiophene derivatives have demonstrated significant activity against a range of bacteria and fungi. [3][15][16]

Mechanisms of Antimicrobial Action

Similar to their anticancer activity, the antimicrobial effect of many nitrothiophenes relies on their activation by bacterial nitroreductases. [17]This reduction process generates reactive nitroso and hydroxylamine intermediates that can cause widespread cellular damage, including DNA damage, leading to cell death. [2][18]

Certain nitrothiophene derivatives can perturb the bacterial cell membrane potential. [13][14]This disruption of the membrane's electrochemical gradient can interfere with essential cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death. [13][19]Some thiophene derivatives have also been shown to increase membrane permeability. [20]

Bacterial biofilms are a significant challenge in treating chronic infections. Some thiophene derivatives have shown the ability to disrupt the integrity of bacterial biofilms, such as those formed by Staphylococcus aureus. [16]

Structure-Activity Relationships in Antimicrobial Nitrothiophenes

The antimicrobial potency of nitrothiophenes is highly dependent on their chemical structure:

-

Position of the Nitro Group: The presence and position of the nitro group are critical determinants of activity. [4]* Halogen Substituents: The presence of a good leaving group, such as a chloro or bromo substituent, at the 2-position of the thiophene ring can enhance activity. The proposed mechanism involves nucleophilic attack by intracellular thiols, leading to the displacement of the halogen. [21]* Dinitro Compounds: Dinitrothiophenes, such as 2-chloro- or 2-bromo-3,5-dinitrothiophene, often exhibit the highest activity against both bacteria and fungi. [6]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazole-nitrothiophene (IITR00803) | Salmonella spp., Shigella flexneri, E. coli | 4 - 16 | [13] |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than ketoconazole | [22] |

| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | 8 - 32 | [20] |

Experimental Protocols for Antimicrobial Activity Assessment

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13] Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the nitrobenzothiophene compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). [13][22]2. Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [13]3. Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi. [13][22]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time. [23] Step-by-Step Methodology:

-

Culture Preparation: Prepare a logarithmic phase culture of the test bacterium in a suitable broth.

-

Compound Addition: Add the nitrobenzothiophene compound at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x MIC). Include a growth control without the compound.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto agar plates.

-

Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFUs).

-

Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal. [13]

Concluding Remarks and Future Directions

Nitrobenzothiophene compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their diverse mechanisms of action, including prodrug activation, inhibition of key cellular processes like tubulin polymerization, and disruption of microbial membranes, make them attractive candidates for further drug development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with enhanced potency and selectivity. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to translate their promising in vitro activities into effective clinical therapies.

References

- BenchChem. (2025). Application Notes and Protocols: Biological Activity of 2-Nitro-benzo[b]thiophene-3-carbonitrile Derivatives.

-

Williams, E., & Ramos, J. L. (2000). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 24(5), 627–643. Retrieved from [Link]

-

Lopes, M. S., Sena, C. F. D. A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., ... & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206–216. Retrieved from [Link]

-

Singh, A., Singh, V. K., Singh, S., Kumar, A., Singh, A. K., & Singh, R. K. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. mSphere, 8(4), e00234-23. Retrieved from [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. Retrieved from [Link]

-

Isloor, A. M., Kalluraya, B., & Shetty, P. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 827–832. Retrieved from [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3785. Retrieved from [Link]

-

Klimiene, A., Gudaityte, K., Labanauskas, L., & Malakauskiene, J. (2022). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 27(19), 6543. Retrieved from [Link]

-

de Lima, L. N. N., da Silva, A. C. G., de Farias, T. C., de Oliveira, B. G., de Oliveira, J. F., de Oliveira, M. A. L., ... & de Oliveira, T. B. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. Current Topics in Medicinal Chemistry, 19(13), 1075–1091. Retrieved from [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49(1), 523–555. Retrieved from [Link]

-

Chen, J., Lu, Y., Chen, Y., Wang, X., Lu, T., & Lu, W. (2018). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine, 13, 4415. Retrieved from [Link]

-

Yilmaz, I., & Ceylan, M. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1–11. Retrieved from [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. Retrieved from [Link]

-

He, P., & Cederbaum, A. I. (1995). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 61(12), 4263–4267. Retrieved from [Link]

-

Singh, A., Singh, V. K., Singh, S., Kumar, A., Singh, A. K., & Singh, R. K. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. mSphere, 8(4), e00234-23. Retrieved from [Link]

-

Singh, A., Singh, V. K., Singh, S., Kumar, A., Singh, A. K., & Singh, R. K. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ResearchGate. Retrieved from [Link]

-

Leon-Buitimea, A., Rodriguez-Esquivel, M., & Garza-Cervantes, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Retrieved from [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2010). Substituted 2-(3', 4', 5'-trimethoxybenzoyl)-benzo [b] thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5115–5126. Retrieved from [Link]

-

Ramachandran, R., Anandan, S., & Ramalingam, S. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 1–13. Retrieved from [Link]

-

Wang, Y., Zhang, H., Lu, Y., & Xu, Y. (2017). Novel Natural Product-and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 22(10), 1663. Retrieved from [Link]

-

Leon-Buitimea, A., Rodriguez-Esquivel, M., & Garza-Cervantes, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

Kumar, R., & Singh, P. (2014). Recent developments in tubulin polymerization inhibitors: an overview. European Journal of Medicinal Chemistry, 87, 812–831. Retrieved from [Link]

-

Miro-Canturri, A., Gonzalez-Alvarez, M., Albasanz-Puig, A., & Bou, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 963503. Retrieved from [Link]

-

Ersan, S., Nacak, S., & Ceylan, M. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl) thio] benzoic Acid Derivatives. Turkish Journal of Chemistry, 29(1), 69–78. Retrieved from [Link]

-

Khan, A. A., & Al-Ahmad, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. Retrieved from [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 26(11), 3169. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. mdpi.com [mdpi.com]

- 17. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 23. actascientific.com [actascientific.com]

The Synthetic Versatility of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is a highly functionalized heterocyclic compound poised as a versatile building block in synthetic and medicinal chemistry. Its unique structural amalgamation, featuring a reactive carbohydrazide moiety appended to a benzothiophene core bearing both electron-withdrawing chloro and nitro substituents, offers a rich landscape for chemical exploration. This guide delves into the core chemical reactivity of this molecule, presenting a scientifically grounded exploration of its potential transformations into a diverse array of heterocyclic systems. By leveraging established reactivity principles of the carbohydrazide functional group, we provide expert insights into plausible synthetic pathways, detailed experimental protocols, and the mechanistic underpinnings of these transformations. This document serves as a technical resource for researchers seeking to unlock the synthetic potential of this promising intermediate for applications in drug discovery and materials science.

Introduction: The Strategic Importance of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] The inherent drug-like properties of this bicyclic system, combined with the synthetic versatility of the carbohydrazide functional group, make this compound a molecule of significant interest. The presence of a chloro group at the 3-position and a nitro group at the 6-position is anticipated to modulate the electronic properties and reactivity of the benzothiophene ring system, potentially influencing the biological activity of its derivatives.[3]

This guide will systematically explore the chemical reactivity of the title compound, focusing on the carbohydrazide functional group as the primary reactive handle for constructing novel heterocyclic frameworks.

Core Reactivity Analysis: The Carbohydrozide Moiety as a Synthetic Linchpin

The chemical transformations of this compound are predominantly dictated by the nucleophilic character of the terminal amino group and the adjacent hydrazide nitrogen of the carbohydrazide side chain. This functionality serves as a versatile precursor for the synthesis of various five-membered heterocycles.

Synthesis of Acylhydrazones: A Facile Condensation

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form acylhydrazones.[1][4] This reaction proceeds readily under mild acidic or basic conditions and provides a straightforward method for introducing molecular diversity. The resulting acylhydrazones are not merely stable final products but also key intermediates for further cyclization reactions.

Experimental Protocol: General Procedure for the Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-acylhydrazones

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the desired aldehyde or ketone (1.1 mmol).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure acylhydrazone.

| Reactant Aldehyde/Ketone | Expected Product |

| Benzaldehyde | N'-benzylidene-3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide |

| 4-Nitrobenzaldehyde | 3-chloro-N'-(4-nitrobenzylidene)-6-nitro-1-benzothiophene-2-carbohydrazide[5] |

| Salicylaldehyde | 3-chloro-N'-(2-hydroxybenzylidene)-6-nitro-1-benzothiophene-2-carbohydrazide[6] |

| Acetone | 3-chloro-6-nitro-N'-(propan-2-ylidene)-1-benzothiophene-2-carbohydrazide |

Cyclization Reactions: Building Heterocyclic Rings

The true synthetic utility of this compound is realized in its propensity to undergo cyclization reactions to form stable five-membered aromatic heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. These ring systems are prominent pharmacophores in numerous clinically used drugs.[7][8]

The reaction of carbohydrazides with carbon disulfide in a basic medium is a well-established route to 5-substituted-1,3,4-thiadiazole-2-thiones.[9][10] This transformation proceeds through the formation of a dithiocarbazate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of a water molecule.

Experimental Protocol: Synthesis of 5-(3-Chloro-6-nitro-1-benzothiophen-2-yl)-1,3,4-thiadiazole-2-thiol

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL) containing potassium hydroxide (1.2 mmol).

-

To this solution, add carbon disulfide (1.5 mmol) dropwise with constant stirring.

-

Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide ceases (as indicated by lead acetate paper).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

Alternatively, 1,3,4-thiadiazoles can be synthesized from the intermediate acylhydrazones through oxidative cyclization using reagents like thioglycolic acid or by reacting with thiosemicarbazide followed by cyclization.[7][11]

Caption: Synthesis of 1,2,4-triazole derivative.

Conclusion and Future Perspectives

This compound emerges as a highly promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds of potential interest to the pharmaceutical and agrochemical industries. The predictable and well-documented reactivity of the carbohydrazide functional group allows for the rational design of synthetic routes to novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and other related heterocycles. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their subsequent biological evaluation to uncover potential lead compounds for drug development programs. The influence of the chloro and nitro substituents on the reactivity and biological profile of the resulting heterocycles warrants a systematic investigation.

References

-

El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2010). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 15(11), 8199–8213. [Link]

-

Sandström, J., & Wennerbeck, I. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1302. [Link]

-

Sayed, A. R., Al-Shihry, S. S., & Abdelwahed, S. H. (2017). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 22(7), 1083. [Link]

-

Ferreira, S. B., Sodero, A. C. R., Cardoso, M. F. C., Lima, E. S., & Kaiser, C. R. (2010). TRIAZOLE-CONTAINING CARBOHYDRATE MIMETICS: SYNTHESIS AND BIOLOGICAL APPLICATIONS. Química Nova, 33(8), 1774-1784. [Link]

-

Kumar, A., Kumar, S., & Kumar, R. (2021). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 3(2), 151-160. [Link]

-

Sayed, A., Zaki, Y., & Aish, E. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. [Link]

-

Foroumadi, A., Firoozpour, L., Hosseinzadeh, L., Kafrashi, F., & Shafiee, A. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 11(3), 875-881. [Link]

-

Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2000). Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole. Journal of Chemical Research, Synopses, (5), 246-247. [Link]

-

Wang, H., Li, Z., Wang, J., & Wu, J. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 11(1), 1-9. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

-

Dhameja, M., Kumar, H., & Gupta, P. (2007). Carbohydrate based Chiral fused triazoles synthesized during 1996–2006. ResearchGate. [Link]

-

Bio, A. M., et al. (2018). Synthesis of Fused Bicyclic-[7][9][12]Triazoles from Amino Acids. Organic Letters, 20(23), 7488-7491. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). Reactions of the hydrazide 2 with carbon disulfide under different conditions. New Journal of Chemistry, 43(1), 226-234. [Link]

-

Jacquot, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

-

Doucet, H., & Guesmi, S. (2013). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Science & Technology, 3(1), 265-276. [Link]

-

Gecaitė, K., & Daškevičienė, M. (2022). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

-

Jacquot, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

IntechOpen. (2022). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Petsom, A., et al. (2014). Synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. Journal of Saudi Chemical Society, 18(6), 1011-1014. [Link]

-

PubChemLite. (n.d.). This compound (C9H6ClN3O3S). Retrieved from [Link]

-

Hiremath, S. P., et al. (2012). Synthesis characterization and antimicrobial activity studies of some transition metal complexes derived from 3-chloro-N'-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. Journal of the Serbian Chemical Society, 77(1), 1-13. [Link]

-

MolPort. (n.d.). Compound 3-chloro-6-nitro-N-[(pyridin-2-yl)methyl]-1-benzothiophene-2-carboxamide. Retrieved from [Link]

-

Safaei, H. R., & Nouri, S. (2014). An Unexpected Role of Carbon Disulfide: A New and Efficient Method for the Synthesis of 2‐Substituted Benzimidazoles. Helvetica Chimica Acta, 97(11), 1539-1545. [Link]

-

Kurzer, F., & Wilkinson, M. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. [Link]

-

LookChem. (n.d.). CAS No.351000-82-3,3-CHLORO-6-ETHYL-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE Suppliers. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-CHLORO-6-METHOXY-N'-(4-NITROBENZYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis characterization and antimicrobial activity studies of some transition metal complexes derived from 3-chloro-N'-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. scispace.com [scispace.com]

- 10. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. societachimica.it [societachimica.it]

Whitepaper: A Technical Guide to the Initial Bioactivity Screening of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

Abstract

The relentless emergence of multidrug-resistant pathogens and the complexities of cancer biology necessitate a continuous search for novel chemical entities with therapeutic potential. This guide provides a comprehensive framework for the initial in vitro bioactivity screening of a promising, yet uncharacterized, heterocyclic compound: 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide. We present a tripartite screening strategy targeting its antimicrobial, anticancer, and antioxidant activities. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the underlying scientific rationale for experimental choices. By integrating established methodologies with expert insights, this guide aims to provide a robust and efficient pathway for evaluating the therapeutic promise of this novel benzothiophene derivative.

Introduction: The Rationale for Screening

The discovery of new pharmacologically active molecules is the cornerstone of modern medicine. Two structural motifs that have consistently appeared in successful therapeutic agents are the benzothiophene core and the carbohydrazide functional group.

-

The Benzothiophene Scaffold: Benzothiophene, a bicyclic system containing a fused benzene and thiophene ring, is considered a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The structural rigidity and lipophilic nature of the benzothiophene core allow for effective interaction with a variety of biological targets.

-

The Carbohydrazide Moiety: The carbohydrazide group and its derivatives, particularly N-acylhydrazones, are recognized for their significant biological activities and their ability to act as versatile intermediates in the synthesis of various heterocyclic systems.[4] Compounds incorporating this moiety have demonstrated notable anticancer and antimicrobial effects, often attributed to their ability to form stable complexes with metal ions or to interact with enzymatic active sites through hydrogen bonding.[5][6]

The subject of this guide, This compound , strategically combines these two pharmacophores. The addition of electron-withdrawing groups—a chloro atom at position 3 and a nitro group at position 6—is hypothesized to modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets and thereby increasing its bioactivity.

This initial screening protocol is designed to efficiently probe the therapeutic potential of this compound across three critical domains of human health: infectious diseases, oncology, and cellular oxidative stress.

Compound Profile: this compound

A thorough understanding of the test compound is fundamental to any successful screening campaign.

-

Chemical Identity:

-

Synthesis Outline: While the specific synthesis of this exact molecule is not widely published, its preparation can be logically inferred from established methods for analogous compounds. A common route involves the reaction of a corresponding 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate.[8][9] This knowledge is crucial for potential future synthesis of analogues for structure-activity relationship (SAR) studies.

-

Preparation for Bioassays (A Critical Step):

-

Solubilization: Due to the aromatic and heterocyclic nature of the compound, aqueous solubility is expected to be low. High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

-

Stock Solution: Prepare a 10 mM stock solution by dissolving 2.72 mg of the compound in 1 mL of DMSO. Ensure complete dissolution using vortexing or brief sonication. Store this stock at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock in the appropriate sterile culture medium or buffer. It is critical to ensure the final concentration of DMSO in the assay does not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced artifacts. A vehicle control (medium/buffer with the same final concentration of DMSO) must be included in all assays.

-

Part I: Antimicrobial Activity Screening

The rise of antimicrobial resistance (AMR) is a global health crisis, making the discovery of new antimicrobial agents a top priority.[1] The initial screening for antimicrobial activity is typically performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This assay provides a quantitative measure of the compound's potency.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Use standard reference strains, such as Staphylococcus aureus (ATCC 25923, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[10]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Hypothetical Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) |

| This compound | S. aureus (Gram-positive) | 16 |

| This compound | E. coli (Gram-negative) | 64 |

| Ciprofloxacin (Control) | S. aureus (Gram-positive) | 0.5 |

| Ciprofloxacin (Control) | E. coli (Gram-negative) | 0.25 |

Part II: Anticancer (Cytotoxicity) Screening

The evaluation of a novel compound's effect on cancer cell viability is a fundamental first step in anticancer drug discovery.[11] The MTT assay is a reliable, colorimetric method for assessing cytotoxicity.[12]

Principle: The MTT assay measures the metabolic activity of cells. The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Culture: Culture a human cancer cell line, such as MCF-7 (breast adenocarcinoma), in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for an exposure period of 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 The IC₅₀ value, the concentration of compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[12]

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast Cancer) | 25.5 |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |

Part III: Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation. An initial assessment of a compound's antioxidant potential can be rapidly achieved using chemical-based assays.[13]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The reduction in absorbance is proportional to the antioxidant capacity.[15]

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH antioxidant activity assay.

Detailed Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[13]

-

Control: For the control well (100% radical activity), add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve.[14]

Data Presentation: Hypothetical Antioxidant Activity

| Compound | Antioxidant Assay | IC₅₀ (µM) |

| This compound | DPPH Scavenging | 85.2 |

| Ascorbic Acid (Control) | DPPH Scavenging | 15.8 |

Interpreting the Initial Screening Data: A Senior Scientist's Perspective

The data from this initial tripartite screen does not provide a final answer but rather a critical first look—a " go/no-go " decision point for allocating further resources.

-

Synthesizing the Results: The hypothetical data suggests the compound has moderate activity across all three assays. The antimicrobial activity is more pronounced against Gram-positive bacteria, which is a common finding and may suggest a mechanism targeting the cell wall or membrane. The cytotoxicity is present but significantly weaker than the potent chemotherapeutic Doxorubicin, which could be an advantage if the antimicrobial effect is the desired therapeutic outcome (indicating potential for selective toxicity). The antioxidant activity is modest.

-

Hit-to-Lead Considerations: A compound is considered a "hit" if it shows reproducible activity at a reasonable concentration in a primary assay. The next steps are crucial for determining if this hit can become a viable "lead" compound.

-

Selectivity: A critical next step for the anticancer activity would be to test cytotoxicity against a non-cancerous cell line (e.g., Vero or HEK293) to determine a selectivity index.[12] A compound that is equally toxic to cancerous and healthy cells has limited therapeutic potential.

-

Mechanism of Action (MoA): Why is the compound active? For antimicrobial hits, this could involve membrane potential assays or reactive oxygen species (ROS) production studies.[2] For anticancer hits, cell cycle analysis or apoptosis assays would be logical next steps.[12]

-

Structure-Activity Relationship (SAR): The initial synthesis of a small library of analogues by modifying the substituents (e.g., changing the nitro group to an amino or methoxy group) can provide invaluable data on which parts of the molecule are essential for its activity.

-

Decision-Making Flowchart for Hit Progression

Caption: A logical flowchart for progressing a hit compound.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the initial bioactivity screening of this compound. By systematically evaluating its antimicrobial, cytotoxic, and antioxidant properties, researchers can make informed decisions about the compound's potential as a scaffold for future drug development. The protocols described herein are built upon established, validated methodologies and are designed to generate the reliable preliminary data necessary to justify progression into more complex hit-to-lead optimization studies. The true potential of this molecule is yet to be unlocked, and this initial screen is the critical first step in that journey.

References

-

University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Retrieved from [Link]

- Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry.

-

Fouad, E. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

-

Reddy, T. R., et al. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

- Yilmaz, E., et al. (n.d.). Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. Bentham Science.

-

Saeedi, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

-

American Chemical Society. (2025). Exploring antibacterial activities in novel benzo[b]thiophene derivatives. ACS Fall 2025. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Gogoany, M., & Aruoma, O. I. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants. Retrieved from [Link]

-

Lekka, C.-A., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Antioxidants. Retrieved from [Link]

-

Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Retrieved from [Link]

-

ResearchGate. (n.d.). A list of the most important assays to screen antioxidant activity. ResearchGate. Retrieved from [Link]

-

Petsom, A., et al. (2014). Synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. ResearchGate. Retrieved from [Link]

-

Journal, C. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NEW BENZO (b) THIOPHENE DERIVATIVES. Connect Journals. Retrieved from [Link]

-

Fouad, E. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Retrieved from [Link]

-

Fraga, C. A. M., et al. (2016). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. Retrieved from [Link]

Sources

- 1. Research Portal [ircommons.uwf.edu]

- 2. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzothiophene-2-Carbohydrazide

Introduction: The Strategic Importance of Benzothiophene-2-Carbohydrazide in Modern Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, among others.[1][2][3][4][5] The unique electronic and structural characteristics of the benzothiophene nucleus, particularly its ability to act as a bioisostere for naphthalene, contribute to its privileged status in drug design.